molecular formula C25H31BrCl2F3N5O B1665809 2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride CAS No. 510732-84-0

2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride

Número de catálogo B1665809
Número CAS: 510732-84-0
Peso molecular: 625.3 g/mol
Clave InChI: BPGUWYBAINNZQH-LFOVFOEYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Novel nonpeptidic and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist
ATC0065 dihydrochloride is a novel nonpeptidic and potent melanin-concentrating hormone receptor 1 (MCHR1) selective antagonist.

Aplicaciones Científicas De Investigación

Neuropharmacology: Antidepressant and Anxiolytic Effects

ATC-0065 has been identified as a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with an IC50 of 15.7 nM for human MCHR1 . It does not exhibit significant activity for MCHR2. In neuropharmacological research, ATC-0065 has demonstrated anxiolytic and antidepressant activities . This makes it a valuable compound for studying the pathophysiology of mood disorders and for the development of new therapeutic agents .

Obesity and Metabolic Disorders

Given its role as an MCHR1 antagonist, ATC-0065 is also relevant in the study of obesity and metabolic disorders. MCHR1 is involved in energy homeostasis and appetite control. By inhibiting this receptor, ATC-0065 could be used to explore new treatments for obesity and related metabolic conditions .

Sleep Disorders

The melanin-concentrating hormone (MCH) system is implicated in the regulation of sleep. ATC-0065, by antagonizing MCHR1, may influence sleep patterns and could be used in research to develop novel treatments for sleep disorders such as insomnia .

Addiction and Reward Pathways

MCHR1 receptors are expressed in areas of the brain associated with addiction and reward. ATC-0065’s selective inhibition of MCHR1 could help in understanding the mechanisms of addiction and in the development of anti-addiction medications .

Neurodegenerative Diseases

Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from ATC-0065 due to its neuropharmacological profile. Its potential neuroprotective properties make it a candidate for studying disease progression and therapeutic interventions .

Psychiatric Disorders

Beyond depression and anxiety, ATC-0065 may have applications in broader psychiatric disorder research. Its impact on serotonin receptors, specifically 5-HT1A and 5-HT2B, suggests it could be used to study a variety of psychiatric conditions, including schizophrenia and bipolar disorder .

Propiedades

IUPAC Name

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGUWYBAINNZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31BrCl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride

CAS RN

510732-84-0
Record name ATC-0065
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATC-0065
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 2
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 3
Reactant of Route 3
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 4
Reactant of Route 4
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 5
Reactant of Route 5
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride
Reactant of Route 6
Reactant of Route 6
2,4-Quinazolinediamine, N2-(cis-4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N4,N4-dimethyl-, dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.